molecular formula C7H13NO B14904218 ((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol

((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol

Cat. No.: B14904218
M. Wt: 127.18 g/mol
InChI Key: WRSGRGUSVPGMJI-FSDSQADBSA-N
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Description

((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core followed by the introduction of the hydroxyl group. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexane
  • (1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-one

Uniqueness

((1R,2S,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1R,2S,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol

InChI

InChI=1S/C7H13NO/c1-8-3-5-2-6(5)7(8)4-9/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1

InChI Key

WRSGRGUSVPGMJI-FSDSQADBSA-N

Isomeric SMILES

CN1C[C@H]2C[C@H]2[C@H]1CO

Canonical SMILES

CN1CC2CC2C1CO

Origin of Product

United States

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